alpha-Ketobutyric Acid-d2 Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

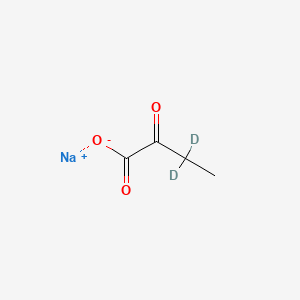

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3,3-dideuterio-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAMAHKUSIHRMR-IYPYQTRPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675984 | |

| Record name | Sodium 2-oxo(3,3-~2~H_2_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007476-82-5 | |

| Record name | Sodium 2-oxo(3,3-~2~H_2_)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Context of α Ketobutyric Acid D2 Sodium Salt

α-Ketobutyric Acid-d2 Sodium Salt is a deuterated analogue of α-ketobutyric acid, an organic compound that serves as a key intermediate in the metabolism of several amino acids, including methionine and threonine. nih.govspringernature.com In its natural form at physiological pH, it exists as the conjugate base, α-ketobutyrate. nih.gov The deuterated version, as its name suggests, has two deuterium (B1214612) atoms (d2) replacing two hydrogen atoms at the C3 position (the carbon atom adjacent to the carboxyl group). chromforum.org The sodium salt form enhances its stability and solubility for use in experimental settings.

Chemically, it belongs to the class of short-chain keto acids. chromforum.org The presence of the ketone group and the carboxylic acid group makes it a reactive molecule, readily participating in various enzymatic reactions within the cell. nih.gov Its metabolic fate is primarily within the mitochondria, where it is converted to propionyl-CoA, which subsequently enters the citric acid cycle after a series of enzymatic conversions. nih.gov

Table 1: Chemical Identification of α-Ketobutyric Acid-d2 Sodium Salt

| Identifier | Value |

| IUPAC Name | sodium;3,3-dideuterio-2-oxobutanoate chromforum.org |

| CAS Number | 1007476-82-5 chromforum.org |

| Molecular Formula | C₄H₃D₂NaO₃ chromforum.org |

| Molecular Weight | 126.08 g/mol chromforum.org |

| Synonyms | 2-Oxobutanoic Acid-d2 Sodium Salt, Sodium 2-Oxobutyrate-d2 chromforum.org |

This table provides key chemical identifiers for α-Ketobutyric Acid-d2 Sodium Salt.

Significance of Deuterated Analogues in Advanced Metabolic Studies

The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), is a powerful strategy in metabolic research, a field often referred to as metabolomics. nih.gov This isotopic labeling offers several distinct advantages, primarily centered around the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. nih.gov This difference in bond energy means that reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.

This seemingly subtle alteration has profound implications for researchers:

Metabolic Pathway Tracing: By introducing a deuterated compound into a biological system, scientists can trace its metabolic fate. The deuterium atoms act as a "heavy" label that can be detected by sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This allows for the unambiguous identification of downstream metabolites derived from the initial labeled precursor.

Quantification by Isotope Dilution Mass Spectrometry: Deuterated compounds are invaluable as internal standards in quantitative mass spectrometry. chromforum.org In this technique, a known amount of the deuterated analogue is added to a biological sample. Because the deuterated and non-deuterated versions of the molecule have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. By measuring the ratio of the natural analyte to the deuterated internal standard, researchers can accurately quantify the concentration of the endogenous compound, correcting for any loss or variability during the experimental process.

Elucidation of Reaction Mechanisms: The kinetic isotope effect can be exploited to study the mechanisms of enzymatic reactions. By observing how the rate of a reaction changes when a deuterated substrate is used, researchers can infer whether the cleavage of a specific C-H bond is a rate-determining step in the reaction.

The use of stable isotopes like deuterium has revolutionized metabolomics, moving it from a descriptive science to a more mechanistic and quantitative discipline. nih.gov

Overview of Research Trajectories Involving α Ketobutyric Acid D2 Sodium Salt

The unique properties of α-Ketobutyric Acid-d2 Sodium Salt have led to its application in several key areas of biochemical research, primarily focused on elucidating the intricacies of cellular metabolism.

One significant application is in the field of Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure and dynamics. Specifically, deuterated α-ketobutyrate is used as a precursor for the biosynthesis of selectively labeled amino acids, such as isoleucine, within proteins. This selective labeling simplifies the complex NMR spectra of large proteins, allowing researchers to study specific regions of the protein in detail.

Table 2: Representative Validation Parameters for a Quantitative LC-MS/MS Method for α-Ketobutyric Acid using a Deuterated Internal Standard

| Parameter | Typical Value/Range | Description |

| Linearity (r²) | >0.99 | Indicates a strong correlation between the concentration and the instrumental response over a defined range. |

| Limit of Detection (LOD) | Low nmol/L | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | Mid-to-high nmol/L | The lowest concentration of the analyte that can be accurately and precisely quantified. |

| Intra-day Precision (%CV) | <15% | The variation observed for repeated measurements of the same sample within the same day. |

| Inter-day Precision (%CV) | <15% | The variation observed for repeated measurements of the same sample on different days. |

| Accuracy (% Recovery) | 85-115% | The closeness of the measured value to the true value, often assessed by spiking a known amount of the analyte into a sample. |

This table presents typical performance characteristics for a validated LC-MS/MS method for quantifying a short-chain keto acid using its deuterated analogue as an internal standard, based on established practices in the field. nih.govresearchgate.net

These research applications underscore the importance of α-Ketobutyric Acid-d2 Sodium Salt as a specialized tool that enables scientists to ask and answer fundamental questions about the metabolic processes that underpin life. Its use contributes to a more dynamic and quantitative understanding of cellular function in both health and disease.

Synthetic Strategies and Isotopic Labeling of α-Ketobutyric Acid-d2 Sodium Salt

The precise introduction of stable isotopes into biologically relevant molecules is a cornerstone of modern metabolic research, enabling detailed investigation of biochemical pathways and fluxes. This article focuses on the chemical compound α-Ketobutyric Acid-d2 Sodium Salt, exploring the methodologies for its synthesis, isotopic enrichment, and quality control.

Applications in Metabolic Flux Analysis and Isotopic Tracer Studies

Elucidation of Carbon and Hydrogen Flux within Biochemical Networks

Metabolic flux analysis is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. By introducing a labeled substrate like alpha-Ketobutyric Acid-d2 Sodium Salt, researchers can trace the flow of the deuterium (B1214612) atoms as the molecule is metabolized. This allows for the determination of the relative and absolute fluxes through various metabolic pathways.

alpha-Ketobutyric acid is a key intermediate in the catabolism of the amino acids threonine and methionine, and it is metabolized to propionyl-CoA. nih.gov By tracing the deuterium label from this compound, the flux through this catabolic route and its connections to other pathways, such as the tricarboxylic acid (TCA) cycle, can be quantified. The position of the deuterium atoms on the molecule allows for the specific tracking of hydrogen atoms, providing a deeper understanding of redox metabolism and the transfer of reducing equivalents within the cell.

Stable Isotope Resolved Metabolomics (SIRM) using α-Ketobutyric Acid-d2 Sodium Salt

Stable Isotope Resolved Metabolomics (SIRM) is an advanced technique that combines the use of stable isotope tracers with high-resolution analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netacs.orgnih.gov This approach allows for the simultaneous detection and quantification of a multitude of metabolites and their isotopologues (molecules that differ only in their isotopic composition).

When this compound is introduced into a biological system, the deuterium label is incorporated into downstream metabolites. SIRM can then be used to identify these labeled metabolites and determine the extent of deuterium enrichment. This provides a detailed snapshot of the metabolic network and how it responds to various stimuli or genetic modifications. researchgate.netacs.org While specific SIRM studies extensively detailing the use of this compound are not yet widely published, the principles of the technique are well-established. The use of deuterated tracers, in general, is a common practice in metabolomics to differentiate between endogenous metabolites and those derived from the tracer. nih.gov

In Vitro and Ex Vivo Tracer Studies in Biological Systems

The application of this compound as a tracer is not limited to in silico modeling but extends to experimental studies in various biological systems.

Isolated hepatocytes are a widely used model system to study liver metabolism. A study on isolated rat hepatocytes investigated the effect of unlabeled alpha-ketobutyrate on the metabolism of palmitic acid and pyruvate (B1213749). nih.gov The study found that alpha-ketobutyrate inhibited the oxidation of palmitic acid and pyruvate. nih.gov While this study used a non-deuterated version of the compound, the use of this compound in similar experiments would allow for the direct tracing of the carbon and hydrogen atoms from the tracer molecule, providing more definitive evidence for its metabolic fate and the mechanisms of inhibition.

The following table illustrates the type of data that can be obtained from such studies. The data is based on a study by Lapointe and Olson (1986) and shows the inhibitory effect of alpha-ketobutyrate on palmitate and pyruvate oxidation in isolated rat hepatocytes. nih.gov

| Substrate | Inhibitor (10 mM) | % Inhibition of Oxidation |

| Palmitic Acid | alpha-Ketobutyrate | 34% |

| [1-14C]Pyruvate | alpha-Ketobutyrate | >75% |

This table is a representation of data from a study using unlabeled alpha-ketobutyrate. Similar experiments with this compound would provide more detailed flux information.

Microbial systems are powerful platforms for metabolic engineering and for studying fundamental biochemical pathways. While some research has focused on the production of alpha-ketobutyrate in engineered Escherichia coli, the use of deuterated alpha-ketobutyrate as a tracer in these systems is a promising area for future research. nih.govnih.gov

In the yeast Pichia pastoris, a study investigated the import and metabolism of unlabeled alpha-ketobutyrate. The study found that excess alpha-ketobutyrate is transported into the mitochondria and used for the biosynthesis of isoleucine. However, the import did not efficiently suppress the endogenous synthesis of alpha-ketobutyrate from pyruvate. The use of this compound in similar studies would allow for a more precise quantification of the flux of exogenous versus endogenous alpha-ketobutyrate into the isoleucine biosynthesis pathway.

The following table illustrates the potential data that could be generated from a metabolic flux analysis study in Pichia pastoris using a deuterated tracer.

| Metabolic Flux | Relative Flux (Control) | Relative Flux (+ alpha-Ketobutyrate-d2) |

| Pyruvate to alpha-Ketobutyrate | 100 | 85 |

| Exogenous alpha-Ketobutyrate to Isoleucine | 0 | 15 |

| Threonine to alpha-Ketobutyrate | 20 | 20 |

This table is illustrative and represents hypothetical data from a metabolic flux analysis experiment.

Investigation of Metabolic Interconnections and Cross-talk

Metabolic pathways are highly interconnected, and understanding the cross-talk between different pathways is crucial for a complete picture of cellular metabolism.

The interaction between fatty acid oxidation and pyruvate metabolism is a critical regulatory node in cellular energy homeostasis. The study in isolated rat hepatocytes demonstrated that alpha-ketobutyrate inhibits both fatty acid oxidation and pyruvate oxidation. nih.gov The proposed mechanism for the inhibition of fatty acid oxidation is the generation of propionyl-CoA from alpha-ketobutyrate metabolism. nih.gov The inhibition of pyruvate metabolism, however, appears to be independent of propionyl-CoA formation. nih.gov

By using this compound as a tracer, researchers could further dissect these interactions. For instance, by monitoring the deuterium labeling in intermediates of the TCA cycle and fatty acid oxidation pathway, it would be possible to quantify the contribution of alpha-ketobutyrate to different metabolic pools and to better understand the allosteric and substrate-level regulation that governs the cross-talk between these two major catabolic pathways. General principles of using stable isotope tracers to study fatty acid metabolism have been well-described and can be applied in this context.

Quantification of Metabolic Contributions to Downstream Products

The use of stable isotope-labeled compounds is a cornerstone of metabolic flux analysis (MFA), a powerful technique for elucidating the rates of metabolic pathways within a living system. nih.govmdpi.com this compound, a deuterated isotopologue of the endogenous metabolite alpha-ketobutyrate, serves as a valuable tracer for quantifying the metabolic fate of its carbon skeleton and the contribution of its metabolic products to various downstream pathways. isotope.comisotope.com When introduced into a biological system, the deuterium atoms on the C3 position of the molecule act as a label that can be tracked as the compound is metabolized.

The primary metabolic fates of alpha-ketobutyrate are its conversion to the amino acid L-isoleucine and its catabolism via propionyl-CoA to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. eurisotop.comresearchgate.net By employing techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the incorporation of deuterium from this compound into these downstream products. nih.govnih.gov This allows for the precise quantification of the flux through these competing metabolic routes.

Isoleucine Biosynthesis:

Alpha-ketobutyrate is the direct precursor to L-isoleucine. In the presence of pyruvate, the enzyme acetolactate synthase can form (S)-2-aceto-2-hydroxybutanoate, which is a key intermediate in the isoleucine biosynthesis pathway. nih.gov By supplying cells or organisms with this compound and subsequently measuring the isotopic enrichment in the isoleucine pool, the contribution of exogenous alpha-ketobutyrate to de novo isoleucine synthesis can be quantified. This is particularly relevant in studies of protein metabolism and amino acid homeostasis. nih.gov

Catabolism to Propionyl-CoA and Succinyl-CoA:

Alpha-ketobutyrate can also be oxidatively decarboxylated by the branched-chain alpha-keto acid dehydrogenase complex to form propionyl-CoA. eurisotop.comresearchgate.net This three-carbon intermediate is then carboxylated to form methylmalonyl-CoA, which is subsequently rearranged to succinyl-CoA, an anaplerotic substrate for the TCA cycle. eurisotop.comresearchgate.net

The deuterium label from this compound will be retained on propionyl-CoA and can be traced into succinyl-CoA and other TCA cycle intermediates. isotope.com This allows for the quantification of the anaplerotic flux from alpha-ketobutyrate into the TCA cycle, providing insights into cellular energy metabolism and the balance between different carbon sources. Studies have shown that the catabolism of metabolites that converge to succinyl-CoA through the common intermediate, 2-ketobutyrate, such as threonine and methionine, involves an ATP-consuming step at the propionyl-CoA carboxylase stage. nih.gov

Detailed Research Findings:

While the metabolic pathways of alpha-ketobutyrate are well-established, specific quantitative data from research studies utilizing this compound to determine the precise percentage contribution to downstream products are not widely available in the public domain. However, the principles of stable isotope tracing allow for the design of experiments that would yield such data.

For instance, a hypothetical study on cultured hepatocytes could involve the incubation of the cells with a known concentration of this compound. After a set period, the cells would be harvested, and metabolites would be extracted and analyzed by mass spectrometry. The resulting data would allow for the calculation of the isotopic enrichment in the pools of isoleucine and TCA cycle intermediates, such as succinyl-CoA, malate, and citrate.

Hypothetical Data Table: Isotopic Enrichment in Downstream Metabolites

The following table illustrates the type of data that could be generated from a metabolic flux analysis experiment using this compound in a model system. Note: This table is for illustrative purposes only and does not represent actual experimental data.

| Metabolite | Isotopic Enrichment (M+2) (%) | Calculated Contribution from alpha-Ketobutyrate (%) |

| Isoleucine | 15.2 ± 1.8 | 30.4 |

| Propionyl-CoA | 8.5 ± 0.9 | 17.0 |

| Succinyl-CoA | 4.3 ± 0.5 | 8.6 |

| Malate | 2.1 ± 0.3 | 4.2 |

| Citrate | 1.0 ± 0.1 | 2.0 |

In this hypothetical scenario, the M+2 isotopic enrichment refers to the percentage of the metabolite pool that contains two deuterium atoms from the tracer. The "Calculated Contribution" would be derived from these enrichment values, taking into account the stoichiometry of the metabolic pathways and the isotopic purity of the tracer. Such data would provide a quantitative map of how alpha-ketobutyrate is partitioned between anabolic (isoleucine synthesis) and catabolic (TCA cycle) pathways.

Advanced Analytical Methodologies for Deuterated α Ketobutyric Acid

Mass Spectrometry (MS) Applications

The incorporation of deuterium (B1214612) atoms into α-ketobutyric acid creates a heavier variant of the molecule, which is chemically identical to its endogenous counterpart but distinguishable by its mass-to-charge ratio (m/z). This characteristic is fundamental to its application in mass spectrometry. The molecular formula for the d2 sodium salt is C₄H₃D₂NaO₃, with a molecular weight of approximately 126.08 g/mol . scbt.comnih.gov

Targeted and Untargeted LC-MS Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful platform for both targeted and untargeted metabolomics, aiming to quantify known metabolites or identify a broad range of small molecules in a biological sample, respectively. nih.govnih.gov

In targeted metabolomics , α-Ketobutyric Acid-d2 Sodium Salt is primarily used as an internal standard for the accurate quantification of unlabeled α-ketobutyric acid. isotope.com A known amount of the deuterated standard is spiked into a biological sample prior to extraction and analysis. Since the deuterated and non-deuterated forms co-elute during liquid chromatography and exhibit nearly identical ionization efficiency in the mass spectrometer's source, any sample loss or variation during sample preparation and analysis affects both compounds equally. chromforum.org By comparing the peak area of the endogenous analyte to that of the known-concentration internal standard, a precise and accurate concentration can be determined. nih.gov

In untargeted metabolomics , which seeks to comprehensively profile all measurable metabolites, stable isotope labeling provides a high degree of confidence in metabolite identification. acs.org Workflows can be designed where isotope patterns are automatically recognized by software, allowing for the global detection of metabolites derived from labeled tracer substances. acs.org While α-Ketobutyric Acid-d2 Sodium Salt is more commonly used in targeted approaches, its known mass shift can aid in its identification within complex untargeted datasets and help to validate the performance of untargeted workflows. sciex.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS) is essential for both the definitive identification of compounds and their precise quantification. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of α-ketobutyrate) is selected, fragmented, and the resulting product ions are detected. This fragmentation pattern is a unique chemical signature of the molecule.

For α-ketobutyric acid, the fragmentation in mass spectrometry typically involves alpha-cleavage, where the carbon-carbon bonds adjacent to the carbonyl group are broken. libretexts.orgyoutube.com This can lead to the loss of the carboxyl group or other parts of the carbon chain. The presence of deuterium atoms in α-Ketobutyric Acid-d2 Sodium Salt results in a predictable mass shift in both the precursor ion and any fragments containing the deuterated ethyl group. This confirms the identity of the compound.

For quantification, a technique called Multiple Reaction Monitoring (MRM) is often used, especially on triple quadrupole mass spectrometers. nih.gov This highly sensitive and specific method involves monitoring a specific fragmentation event (a "transition") for both the analyte (unlabeled α-ketobutyric acid) and its deuterated internal standard (α-Ketobutyric Acid-d2 Sodium Salt).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| α-Ketobutyric Acid | ~101 (M-Na+H) | Varies | Analyte for Quantification |

| α-Ketobutyric Acid-d2 | ~103 (M-Na+H) | Varies | Internal Standard |

This interactive table outlines a hypothetical MRM setup for the quantification of α-ketobutyric acid using its d2-labeled internal standard. The exact m/z values depend on the ionization mode.

Application as Internal Standards in Metabolomics

The use of stable isotope-labeled compounds as internal standards is considered the gold standard for quantitative mass spectrometry. α-Ketobutyric Acid-d2 Sodium Salt is an ideal internal standard for its natural counterpart for several key reasons:

Co-elution: It has virtually the same chromatographic retention time as the unlabeled analyte, meaning they experience the same matrix conditions at the same time.

Similar Ionization: It has the same ionization efficiency, correcting for variations in the mass spectrometer's ion source. chromforum.org

Correction for Matrix Effects: Biological samples contain a complex mixture of molecules that can suppress or enhance the ionization of the target analyte. Since the internal standard is affected in the same way, its signal can be used to normalize the analyte's signal, correcting for these "matrix effects."

Mass Differentiation: It is easily distinguished from the endogenous compound by its mass, preventing interference in detection channels, although care must be taken to account for the natural isotopic abundance of the analyte, which could potentially interfere with the deuterated signal if only two deuterium atoms are used. nih.gov

This application is crucial in clinical research and diagnostics, where accurate measurement of metabolites like α-ketobutyric acid is necessary to study metabolic pathways and diseases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the realm of structural biology, α-Ketobutyric Acid-d2 Sodium Salt, often in combination with carbon-13 labeling, is a powerful biosynthetic precursor used to simplify complex NMR spectra of large proteins and macromolecular assemblies. isotope.comisotope.com

Biomolecular NMR for Structural and Dynamic Studies

Studying the structure and dynamics of large proteins (>30 kDa) by solution NMR is challenging due to spectral crowding and rapid signal decay. A key strategy to overcome this is to prepare highly deuterated proteins, which sharpens NMR signals. sigmaaldrich.com However, this removes most of the protons needed for generating structural information.

A solution is to selectively re-introduce protons at specific positions, such as the methyl groups of Isoleucine (Ile), Leucine (B10760876) (Leu), and Valine (Val). ckisotopes.com α-Ketobutyric acid is the direct biosynthetic precursor to isoleucine in E. coli. nih.gov By adding labeled α-ketobutyric acid to a deuterated cell growth medium, researchers can achieve specific isotopic labeling of isoleucine residues in the expressed protein. unl.ptnih.gov This allows for the observation of specific signals from these residues, providing probes to study the protein's fold, interactions, and dynamics without the overwhelming complexity of a fully protonated sample. nih.govrsc.org

Methyl-Labeling in NMR-based Protein Studies

Methyl groups are exceptional probes for NMR studies of high-molecular-weight proteins due to their favorable relaxation properties and strategic locations, often within the hydrophobic core of proteins. sigmaaldrich.comrsc.org The methyl-transverse relaxation-optimized spectroscopy (TROSY) technique, in particular, has enabled the study of protein complexes approaching 1 megadalton in size. biorxiv.orgnih.govresearchgate.net

This technique relies on proteins that are highly deuterated but contain ¹³C-labeled methyl groups (¹³CH₃). α-Ketobutyric Acid-d2 Sodium Salt, especially when the methyl group is also ¹³C-labeled (e.g., α-Ketobutyric acid, sodium salt (methyl-¹³C; 3,3-D₂, 98%)), is a crucial precursor for this strategy. isotope.comsigmaaldrich.com It is added to the D₂O-based growth media about an hour before protein expression is induced. sigmaaldrich.comunl.pt The E. coli biosynthetic machinery then incorporates this precursor to produce isoleucine residues where the δ1-methyl group is ¹³CH₃ and the rest of the side chain is deuterated.

A prominent example of this methodology is the structural and dynamic study of Malate Synthase G (MSG), a large 82 kDa enzyme. nih.govnih.gov Researchers used α-ketobutyric acid and α-ketoisovalerate precursors to achieve selective protonation and ¹³C-labeling of the methyl groups of Ile, Leu, and Val. nih.govacs.org This allowed for the near-complete assignment of the 276 methyl groups in MSG and provided detailed insights into ligand binding and domain orientation, feats that would be impossible with conventional NMR approaches. nih.govutoronto.ca

| Precursor Compound | Target Residue(s) | Labeling Pattern Achieved | Key Application |

| α-Ketobutyric acid (methyl-¹³C; 3,3-D₂) | Isoleucine | Ile-δ1[¹³CH₃] in a deuterated background | Methyl-TROSY NMR, structural studies of large proteins. unl.ptbiorxiv.org |

| α-Ketoisovalerate (e.g., ¹³CH₃/¹²CD₃ labeled) | Leucine, Valine | Leu/Val-[¹³CH₃] (stereospecific options available) | Complements Ile labeling for comprehensive methyl probing. nih.govacs.org |

This interactive table summarizes the use of α-keto acid precursors for specific methyl labeling in protein NMR.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of α-keto acids, including deuterated variants like α-Ketobutyric Acid-d2. Because α-keto acids often lack a strong chromophore for UV detection and can be unstable, analysis typically requires a chemical derivatization step prior to chromatographic separation. nih.govnih.gov This process converts the keto acid into a more stable and detectable derivative.

Commonly, reversed-phase HPLC is used for separation. nih.gov In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For α-keto acids, gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of multiple analytes in a single run. nih.gov

Several derivatizing agents are used to enhance detection sensitivity:

o-phenylenediamine (OPD) and its analogs react with α-keto acids to form highly fluorescent quinoxalinol derivatives, which can be detected with high sensitivity using a fluorescence detector. nih.gov

1,2-diamino-4,5-methylenedioxybenzene (DMB) is another reagent that produces derivatives with strong fluorescence, improving detection limits compared to OPD. rsc.orgnih.gov

4-nitro-1,2-phenylenediamine (NPD) allows for detection via a photodiode array detector at specific wavelengths. researchgate.net

The choice of mobile phase is critical for achieving good chromatographic resolution. A typical mobile phase might consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The precise composition and gradient are optimized to separate the derivatized α-ketobutyric acid from other compounds in the sample matrix. nih.govresearchgate.net

The quantification of α-Ketobutyric Acid-d2 is achieved by comparing its peak area in the chromatogram to a calibration curve generated from standards of known concentrations. When using a deuterated compound as an internal standard for its non-deuterated counterpart, the near-identical chromatographic behavior of the two ensures that any sample loss during preparation affects both equally, leading to highly accurate quantification.

Table 1: HPLC Method Parameters for α-Keto Acid Analysis

| Parameter | Description | Example |

|---|---|---|

| Column | Stationary phase used for separation. | Reversed-phase C18 column. researchgate.net |

| Mobile Phase | Solvents used to elute the sample. | Gradient of methanol, water, and acetonitrile. researchgate.netresearchgate.net |

| Derivatization Agent | Reagent to improve stability and detection. | o-phenylenediamine (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB). nih.govrsc.org |

| Detector | Instrument to detect the separated compounds. | Fluorescence Detector or Photodiode Array (PDA) Detector. rsc.orgresearchgate.net |

| Quantification | Method for determining the amount of analyte. | External calibration curve based on peak area. researchgate.net |

Chromatographic Coupled Spectroscopic Techniques

To achieve higher specificity and sensitivity, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. nih.govnih.gov This combination is particularly powerful for analyzing isotopically labeled compounds. An LC-MS/MS (tandem mass spectrometry) system provides an additional layer of specificity, making it the gold standard for quantitative metabolic research. nih.govresearchgate.net

In an LC-MS/MS analysis of α-Ketobutyric Acid-d2, the following steps occur:

The sample, often after derivatization, is injected into the HPLC system for separation. nih.gov

The eluent from the HPLC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. rsc.org

The first mass analyzer (Q1) selects the ion corresponding to the derivatized, deuterated parent molecule (the precursor ion).

This selected ion is then fragmented in a collision cell (Q2).

The resulting fragment ions (product ions) are analyzed by the second mass analyzer (Q3) and detected.

This process, known as Multiple Reaction Monitoring (MRM), is highly selective because it monitors a specific transition from a precursor ion to a product ion. uab.edu For α-Ketobutyric Acid-d2, the mass of the precursor ion will be two mass units higher than that of the unlabeled α-ketobutyric acid, allowing for clear differentiation and simultaneous quantification of both isotopologues. nih.gov The fragmentation pattern provides structural confirmation. uab.edu

The development of a robust LC-MS/MS method involves optimizing the derivatization, chromatography, and mass spectrometer parameters to achieve the best sensitivity, accuracy, and reproducibility. nih.govresearchgate.net

Table 2: Illustrative LC-MS/MS Transitions for Unlabeled and Deuterated α-Ketobutyric Acid (after derivatization) Note: Exact m/z values depend on the specific derivatizing agent used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

|---|---|---|---|

| α-Ketobutyric Acid (Unlabeled) | [M+H]⁺ | Fragment 1 | Quantification of endogenous compound. |

| α-Ketobutyric Acid (Unlabeled) | [M+H]⁺ | Fragment 2 | Confirmation of identity. |

| α-Ketobutyric Acid-d2 | [M+H+2]⁺ | Fragment 1 + 2 Da | Quantification of deuterated standard. |

| α-Ketobutyric Acid-d2 | [M+H+2]⁺ | Fragment 2 | Confirmation of identity. |

Validation of Isotopic Enrichment and Positional Deuteration

When using α-Ketobutyric Acid-d2 Sodium Salt in research, it is crucial to validate its isotopic purity and the precise location of the deuterium atoms. This validation ensures that the observed results are attributable to the labeled compound and not to impurities or incorrectly positioned labels.

Isotopic Enrichment refers to the percentage of the compound that is correctly labeled with the desired number of deuterium atoms (in this case, two). High-resolution mass spectrometry (HR-MS) is a key technique for this validation. rsc.org By analyzing the compound in full-scan mode, HR-MS can resolve the isotopic peaks of the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) forms. The relative abundance of the d2 peak compared to the others is used to calculate the percentage of isotopic enrichment. rsc.org A high enrichment (typically >98%) is desirable for tracer studies to ensure a clear signal from the labeled molecule. isotope.com

Positional Deuteration confirms that the deuterium atoms are located at the intended position on the molecule (e.g., at the C3 position for CH₃CD₂COCOONa). While mass spectrometry confirms the mass, it does not typically reveal the location of the label. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the position of deuterium atoms. rsc.org

In ¹H NMR (Proton NMR), the absence of a signal at the position where a proton has been replaced by a deuterium atom provides strong evidence of successful deuteration at that site. Furthermore, the coupling patterns of adjacent protons can be affected, providing additional confirmation. rsc.org For more complex analyses, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their chemical environment and thus their position within the molecule. nih.gov

Together, these validation steps are essential for quality control and for ensuring the integrity of any study utilizing α-Ketobutyric Acid-d2 Sodium Salt. rsc.org

Role As a Precursor and Synthetic Intermediate in Biosynthesis

Biosynthesis of L-Isoleucine and Other Branched-Chain Amino Acids

Alpha-ketobutyric acid is the direct precursor for the biosynthesis of the essential amino acid L-isoleucine. nih.gov In bacteria and plants, threonine is converted to α-ketobutyric acid by the enzyme threonine dehydratase. nih.gov This α-keto acid then enters the branched-chain amino acid (BCAA) synthesis pathway. It condenses with pyruvate (B1213749), undergoing a series of enzymatic reactions to eventually be transaminated, yielding L-isoleucine. nih.govmdpi.com

The study of BCAA metabolism is critical, as its dysregulation is linked to metabolic disorders. nih.govmdpi.com Researchers utilize alpha-Ketobutyric Acid-d2 Sodium Salt as a tracer to investigate the kinetics and regulation of these pathways. By introducing the labeled compound, scientists can follow the deuterium (B1214612) atoms through the enzymatic steps, elucidating the mechanisms of enzymes like acetohydroxyacid synthase and branched-chain aminotransferase. mdpi.comyoutube.com This is crucial for engineering microorganisms for enhanced BCAA production and for understanding diseases like Maple Syrup Urine Disease, which involves the accumulation of BCAAs and their corresponding α-keto acids. nih.govrupahealth.com

Synthesis of (S)-2-Aminobutyric Acid

(S)-2-Aminobutyric acid (L-ABA), a non-proteinogenic amino acid, is an important chiral building block for pharmaceuticals such as the anti-epileptic drug levetiracetam (B1674943). google.comnih.gov A primary route for its synthesis is the reductive amination or transamination of α-ketobutyric acid. nih.govnih.gov Various biocatalytic systems, often in engineered E. coli or yeast, employ aminotransferases or dehydrogenases to convert α-ketobutyric acid into L-ABA with high enantioselectivity. google.comnih.govnih.govnih.gov

In this context, this compound serves as a labeled substrate to optimize these biocatalytic processes. creative-enzymes.com It allows for precise quantification of conversion rates and enantiomeric excess via mass spectrometry, helping to screen for more efficient enzymes or improved reaction conditions. isotope.comscbt.com

Preparation of α-Hydroxy Carboxylic Acids via Reduction Reactions

The keto group of α-ketobutyric acid can be reduced to a hydroxyl group to form α-hydroxybutyric acid. This conversion is reversible and occurs in biological systems. healthmatters.io Chemically, this reduction can be achieved using various reducing agents. Furthermore, biocatalytic methods using microorganisms containing α-hydroxyacid oxidase can perform the reverse reaction, converting α-hydroxybutyric acid to α-ketobutyric acid. google.com The resulting α-hydroxy acids are valuable chiral intermediates in organic synthesis.

The use of this compound in these studies helps in understanding the stereoselectivity of the reduction. By analyzing the position of the deuterium atoms in the product, researchers can deduce the mechanism of hydride transfer from the reducing agent or enzyme active site.

Biocatalytic Production of Non-Natural Amino Acids (e.g., L-Homoalanine)

L-Homoalanine, another non-natural amino acid, is a precursor for several drugs, including levetiracetam and brivaracetam. nih.govrsc.org Its synthesis can be achieved through the amination of α-ketobutyric acid. nih.gov Significant research has focused on developing efficient biocatalytic cascades for this conversion. This often involves engineering enzymes like glutamate (B1630785) dehydrogenase or leucine (B10760876) dehydrogenase to improve their activity and specificity towards α-ketobutyric acid. nih.govrsc.org In some setups, engineered E. coli can convert glucose all the way to L-homoalanine, with α-ketobutyric acid as a key intermediate. nih.gov

To monitor and optimize these multi-enzyme systems, this compound is an essential analytical tool. scbt.comeurisotop.comsigmaaldrich.com It acts as an internal standard for accurately quantifying the concentration of the intermediate and the final product, L-homoalanine, within the complex environment of a whole-cell biocatalyst. nih.govrsc.org

Contributions to the Synthesis of Complex Organic Molecules

Beyond its role in amino acid synthesis, the structural motif of α-ketobutyric acid is incorporated into a variety of more complex organic molecules through both biosynthetic and synthetic routes.

The α-keto acid functionality is a versatile handle for asymmetric synthesis. Derivatives of α-ketobutyric acid can be used as starting materials to create molecules with defined stereocenters. mdpi.comresearchgate.net For instance, stereoselective addition reactions to the keto group or transformations involving the carboxylic acid can lead to the formation of chiral alcohols, amines, and other functionalized products that are building blocks for pharmaceuticals and other fine chemicals. researchgate.net

The core structure of α-ketobutyric acid is found within some natural products. Its biosynthesis from common metabolites like threonine allows it to be incorporated into secondary metabolic pathways in various organisms. mdpi.com Isotope-labeling studies, which would employ tracers like this compound, are fundamental in discovering and mapping these pathways, revealing how nature constructs complex molecular architectures.

Physiological and Cellular Research Contexts

Impact on Cellular Energy Metabolism

The metabolism of alpha-ketobutyrate has profound effects on cellular energy production, particularly within the mitochondria. It influences both substrate-level phosphorylation and oxidative metabolism.

Mitochondrial substrate-level phosphorylation (mSLP) is a process that generates ATP or GTP directly through the enzymatic conversion of a substrate, independent of the electron transport chain. A key reaction is the conversion of succinyl-CoA to succinate, catalyzed by succinate-CoA ligase, which produces a high-energy phosphate. nih.govnih.gov While the catabolism of alpha-ketobutyrate leads to the formation of succinyl-CoA, it does so via a pathway that includes an ATP-consuming step. nih.govnih.gov

The amino acids threonine, serine, and methionine are metabolized to succinyl-CoA through the common intermediate, alpha-ketobutyrate. nih.govnih.gov This pathway necessitates the conversion of alpha-ketobutyrate to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA by propionyl-CoA carboxylase, a reaction that consumes one molecule of ATP. nih.govnih.gov Consequently, this ATP expenditure effectively cancels out the ATP generated by mSLP from the resulting succinyl-CoA. Research using isolated mouse liver and brain mitochondria has demonstrated that in the presence of NADH-linked substrates, alpha-ketobutyrate prevents mSLP in a dose-dependent manner. nih.govnih.gov This finding suggests that the influx of metabolites that converge on alpha-ketobutyrate can be a method for modulating mSLP. nih.govnih.gov

Alpha-ketobutyrate also directly participates in oxidative metabolism. Its oxidative decarboxylation is a mitochondrial process that requires coenzyme A, NAD+, thiamine (B1217682) pyrophosphate (TPP), and FAD for optimal activity. nih.gov This reaction is catalyzed by a dehydrogenase complex, potentially the branched-chain alpha-keto acid dehydrogenase complex, and feeds electrons into the respiratory chain. wikipedia.orgnih.govnih.gov

Regulation of Metabolic Pathways by Exogenous α-Ketobutyric Acid-d2 Sodium Salt

Exogenous alpha-ketobutyric acid, traced using its d2 sodium salt form, serves as an important tool for studying the regulation of metabolic pathways. As an intermediate in the breakdown of several amino acids, its introduction into a biological system allows researchers to follow its conversion and influence on interconnected pathways. rupahealth.comwikipedia.org The primary pathway for its catabolism involves its transport into the mitochondrial matrix. wikipedia.org

Influence of Nutritional Status and Environmental Factors on α-Ketobutyrate Metabolism

The metabolism of alpha-ketobutyrate is highly responsive to the nutritional state of the organism, particularly dietary protein intake and fasting.

The enzymes responsible for alpha-ketobutyrate metabolism are significantly influenced by the amount of protein in the diet. In a study on rats, increasing the dietary casein content from 6% to 40% led to a fivefold increase in the activity of liver alpha-ketobutyrate dehydrogenase. nih.gov This suggests that a higher protein intake, which increases the flux of amino acids that degrade into alpha-ketobutyrate, induces the enzymatic machinery required for its catabolism.

Furthermore, feeding rats a 40% casein diet for 10 days resulted in a 50% induction of liver alpha-aminobutyrate-pyruvate aminotransferase activity compared to rats fed a 20% casein diet. nih.gov This enzyme is also involved in the metabolism of related aminobutyrate compounds.

Table 1: Effect of Dietary Protein on Liver Enzyme Activities

| Dietary Condition | Enzyme Activity Change |

|---|---|

| 6% to 40% Casein Diet | ~5-fold increase in alpha-ketobutyrate dehydrogenase activity. nih.gov |

| 40% vs. 20% Casein Diet (10 days) | 50% increase in alpha-aminobutyrate-pyruvate aminotransferase activity. nih.gov |

Fasting triggers significant metabolic shifts in the body to conserve energy and maintain glucose homeostasis, and the metabolism of alpha-ketobutyrate is adjusted accordingly. During periods of fasting, the body transitions from using glucose to utilizing fatty acids and ketone bodies for energy. researchgate.net

Research has shown that a 24-hour fast leads to a significant 40% decrease in total liver alpha-ketobutyrate dehydrogenase activity in rats. nih.gov Similar reductions in this enzyme's activity were also observed in the kidney and heart. nih.gov This downregulation may be a mechanism to conserve amino acids that would otherwise be catabolized through this pathway. In contrast, fasting did not affect the activity of alpha-aminobutyrate-pyruvate aminotransferase in the liver or kidney. nih.gov These findings indicate a specific regulatory response of the alpha-ketobutyrate oxidative pathway to fasting conditions.

Table 2: Effect of a 24-Hour Fast on α-Ketobutyrate Dehydrogenase Activity

| Tissue | Change in Enzyme Activity |

|---|---|

| Liver | 40% Decrease. nih.gov |

| Kidney | Similar decrease to liver. nih.gov |

| Heart | Similar decrease to liver. nih.gov |

Table 3: Tissue Distribution of α-Ketobutyrate Dehydrogenase Activity (Relative to Liver)

| Tissue | Relative Activity (%) |

|---|---|

| Liver | 100. nih.gov |

| Heart | 127. nih.gov |

| Brain | 63. nih.gov |

| Kidney | 57. nih.gov |

| Skeletal Muscle | 38. nih.gov |

| Small Intestine | 7. nih.gov |

Intracellular Compartmentalization of α-Ketobutyrate Metabolism and Enzyme Activities

The metabolism of α-ketobutyrate is distinctly compartmentalized within the cell, with the majority of its catabolic activity occurring in the mitochondria. nih.gov The transport of α-ketobutyrate from the cytosol into the mitochondrial matrix is a critical step, believed to be mediated by a monocarboxylate carrier. nih.govscience.gov Evidence for this includes the finding that α-ketobutyrate transport is highly sensitive to the effects of the monocarboxylate transport inhibitor, α-cyanocinnamate. nih.gov

Once inside the mitochondrial matrix, α-ketobutyrate undergoes oxidative decarboxylation. nih.gov This process is catalyzed by a dehydrogenase complex, which may be a specific enzyme or an established complex like the pyruvate (B1213749) dehydrogenase or branched-chain α-keto acid dehydrogenase complexes. nih.govscience.gov The optimal activity for this reaction in solubilized preparations requires several cofactors, including coenzyme A (CoA), NAD, thiamine pyrophosphate (TPP), and FAD. nih.gov

The primary mitochondrial pathway for α-ketobutyrate catabolism involves its conversion into a key intermediate of the citric acid cycle, succinyl-CoA, through a series of enzymatic reactions: wikipedia.org

Conversion to Propionyl-CoA: α-ketobutyrate is first converted to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex. wikipedia.org

Carboxylation: The mitochondrial enzyme propionyl-CoA carboxylase, which uses biotin (B1667282) as a cofactor, then carboxylates propionyl-CoA to produce (S)-methylmalonyl-CoA. wikipedia.org

Epimerization: (S)-methylmalonyl-CoA is subsequently converted to its stereoisomer, (R)-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase. wikipedia.org

Conversion to Succinyl-CoA: Finally, methylmalonyl-CoA mutase, with adenosylcobalamin as a cofactor, rearranges (R)-methylmalonyl-CoA to form succinyl-CoA, which can then enter the citric acid cycle. wikipedia.org

The activity of α-ketobutyrate dehydrogenase is not uniform across all tissues. Studies in rats have characterized its distribution, revealing significant metabolic capacity in various organs. nih.govscience.gov

Table 1: Relative Activity of α-Ketobutyrate Dehydrogenase in Various Rat Tissues

| Tissue | Relative Activity (%) |

| Heart | 127 |

| Liver | 100 |

| Brain | 63 |

| Kidney | 57 |

| Skeletal Muscle | 38 |

| Small Intestine | 7 |

| Data sourced from studies on rat tissue preparations, with liver activity set as the 100% reference. nih.govscience.gov |

Role in Microbial Growth and Metabolism Modulation

In the context of microbial physiology, α-ketobutyrate plays a dual role. While it is a central metabolic intermediate, its accumulation can be toxic, arresting the cell growth of many microorganisms. researchgate.netresearchgate.net This toxicity is a significant factor in metabolic engineering efforts aimed at producing various biochemicals. researchgate.net

One of the key mechanisms by which α-ketobutyrate modulates metabolism is through competitive inhibition of key enzymes. In Escherichia coli, for instance, α-ketobutyrate acts as a competitive inhibitor for both the pyruvate dehydrogenase complex (PDC) and acetolactate synthase (AHAS) isozymes, which use pyruvate as a substrate. researchgate.net This competition can disrupt central carbon metabolism and the biosynthesis of branched-chain amino acids. researchgate.net

Despite its potential toxicity at high concentrations, α-ketobutyrate can also serve as a carbon source for some microorganisms under specific conditions. Research on Saccharomyces cerevisiae has shown that the related compound α-ketoglutarate can be transported and catabolized for biomass synthesis, particularly under low pH conditions. tudelft.nl This suggests that α-ketobutyrate may also be utilized as a substrate to support growth in certain microbial systems. The ability to modulate microbial metabolism has led to the development of genetically engineered E. coli strains designed to overproduce α-ketobutyrate for industrial applications. researchgate.net

Fundamental Insights into Amino Acid Homeostasis and Metabolic Regulation

α-Ketobutyrate is a critical nexus linking the metabolism of several amino acids with central energy pathways. rupahealth.com It is a natural byproduct of the catabolism of amino acids such as threonine, methionine, and homocysteine. wikipedia.orgresearchgate.net The degradation of threonine by threonine dehydratase directly yields α-ketobutyrate. wikipedia.org It also arises from the breakdown of homocysteine and the metabolism of methionine via the transsulfuration pathway. wikipedia.orgnih.gov

The transsulfuration pathway is particularly significant as it positions α-ketobutyrate at the intersection of amino acid metabolism and redox homeostasis. This pathway typically involves the condensation of homocysteine and serine to form cystathionine, which is then cleaved to produce α-ketobutyrate and cysteine. nih.gov Cysteine is a rate-limiting precursor for the synthesis of glutathione, the cell's primary non-protein antioxidant. rupahealth.com

Recent research has provided profound insights into how α-ketobutyrate regulates metabolism, especially under conditions of cellular stress like mitochondrial dysfunction. In cells with pathogenic mitochondrial DNA (mtDNA) mutations, which have impaired energy production, the metabolism of cystine is enhanced. nih.govnih.gov This increased cystine metabolism promotes the production of α-ketobutyrate through the transsulfuration pathway. nih.gov Intriguingly, this production of α-ketobutyrate was found to be sufficient to modulate both glucose oxidation and mitochondrial respiration in these mutant cells. nih.govnih.gov This demonstrates an adaptive mechanism where amino acid metabolism, via α-ketobutyrate, can help maintain glucose utilization in mitochondria with impaired function. nih.gov

Q & A

Basic Research Questions

Q. What is the biochemical role of alpha-Ketobutyric Acid-d2 Sodium Salt in metabolic pathways?

- Methodological Answer : this compound (α-KB-d2) is a deuterated isotopologue of α-ketobutyrate, a key intermediate in threonine and methionine metabolism. It is produced during cystathionine lysis and threonine degradation. In metabolic studies, α-KB-d2 can be enzymatically converted to propionyl-CoA, which enters the citric acid cycle. Researchers use it as a stable isotope tracer to quantify metabolic flux via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. What are the standard methods for synthesizing this compound in laboratory settings?

- Methodological Answer : Synthesis typically involves acid-base neutralization of α-ketobutyric acid with sodium hydroxide, followed by isotopic labeling using deuterated precursors (e.g., CD3CD2COCO2Na·xH2O). Purification is achieved via recrystallization or chromatography. Researchers must validate isotopic enrichment (>97% deuterium) using MS and confirm structural integrity with Fourier-transform infrared spectroscopy (FTIR) .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with MS ensures purity and isotopic fidelity. NMR (e.g., ¹H, ¹³C, and ²H NMR) verifies deuterium incorporation and absence of non-deuterated impurities. X-ray diffraction (XRD) may be used for crystalline structure confirmation .

Q. What are the primary safety precautions when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation of dust by working in a fume hood. Store in a cool, dry environment away from strong oxidizers. In case of skin contact, rinse immediately with water for 15 minutes and seek medical advice .

Advanced Research Questions

Q. How can researchers ensure isotopic purity and batch consistency of this compound in longitudinal studies?

- Methodological Answer : Implement batch-specific certificates of analysis (COA) to document isotopic enrichment (e.g., 97 atom % D) and purity (≥98%). Use quantitative NMR (qNMR) for absolute quantification. Store batches under inert conditions (argon atmosphere) to prevent deuterium exchange with ambient moisture .

Q. What experimental considerations are critical when using this compound to study apoptosis in cancer cell lines?

- Methodological Answer : Optimize concentration ranges (e.g., 0.1–10 mM) to avoid off-target effects. Pair with Annexin V/propidium iodide staining to distinguish apoptosis from necrosis. Include controls with non-deuterated α-ketobutyrate to assess isotope-specific effects on caspase activation .

Q. How do deuterium isotope effects influence the kinetic parameters of this compound in enzymatic assays?

- Methodological Answer : Deuterium labeling slows reaction rates (kinetic isotope effect, KIE) due to altered bond vibrational energies. Use Michaelis-Menten kinetics to compare and between deuterated and non-deuterated substrates. Correct for solvent isotope effects by maintaining consistent D2O/H2O ratios in buffers .

Q. What factors contribute to contradictory findings in studies utilizing this compound as a metabolic tracer?

- Methodological Answer : Discrepancies may arise from:

- Deuterium exchange : Ambient humidity or improper storage leading to loss of isotopic label.

- Cell line variability : Differences in transporter expression (e.g., SLC5A8) affecting uptake.

- Analytical bias : Inconsistent MS calibration across labs.

Mitigate by standardizing protocols and using internal reference standards (e.g., ¹³C-labeled metabolites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.